molecular formula C21H14O B14428324 Benzo(a)pyren-3-ol, 7-methyl- CAS No. 79418-83-0

Benzo(a)pyren-3-ol, 7-methyl-

Cat. No.: B14428324
CAS No.: 79418-83-0
M. Wt: 282.3 g/mol
InChI Key: SICNFFZLNVZEST-UHFFFAOYSA-N
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Description

Benzo(a)pyren-3-ol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings This compound is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including Benzo(a)pyren-3-ol, 7-methyl-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:

    Reduction of Pyrenes: This method involves the reduction of pyrene derivatives to introduce functional groups at specific positions.

    Transannular Ring Closures: This approach uses cyclization reactions to form the desired substituted pyrene structure.

    Cyclizations of Biphenyl Intermediates: Biphenyl intermediates undergo cyclization to yield substituted pyrenes.

Industrial Production Methods

Industrial production of Benzo(a)pyren-3-ol, 7-methyl- typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic processes and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-3-ol, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(a)pyren-3-ol, 7-methyl-. These products often retain the core polycyclic structure while exhibiting different functional groups.

Scientific Research Applications

Benzo(a)pyren-3-ol, 7-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo(a)pyren-3-ol, 7-methyl- involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Benzo(a)pyren-3-ol, 7-methyl- can be compared with other PAHs, such as:

These compounds share similar structural features but differ in their specific chemical and biological activities, highlighting the unique properties of Benzo(a)pyren-3-ol, 7-methyl-.

Properties

CAS No.

79418-83-0

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

7-methylbenzo[a]pyren-3-ol

InChI

InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3

InChI Key

SICNFFZLNVZEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O

Origin of Product

United States

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